Cyclohexyl isothiocyanate
Overview
Description
Isothiocyanatocyclohexane belongs to the class of organic compounds known as isothiocyanates. These are organic compounds containing the isothiocyanate group, an isocyanate analogue with the general formula RN=C=S. Isothiocyanatocyclohexane is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, isothiocyanatocyclohexane is primarily located in the membrane (predicted from logP).
Scientific Research Applications
Synthesis of Heterocycles : Goldberg et al. (2012) demonstrated its use in synthesizing five-membered heterocycles with donor-acceptor cyclopropanes, highlighting its broad substrate scope, high yields, and defined chemoselectivity (Goldberg et al., 2012).
Marine Natural Product Synthesis : Konopelski et al. (1998) used a cyclohexanone intermediate prepared from cyclohexyl isothiocyanate for synthesizing N-methylwelwitindolinone C isothiocyanate, a marine natural product (Konopelski et al., 1998).
Liquid Crystal Applications : Dabrowski et al. (1989) found this compound compounds valuable in liquid crystal mixtures due to their high clearing points and low viscosity (Dabrowski et al., 1989).
Chemical Reactions with Cysteine : Lin et al. (2019) reported that isothiocyanates, including this compound, form adducts with cysteine and undergo intramolecular cyclization, releasing various compounds including organic amine and raphanusamic acid (Lin et al., 2019).
Anticarcinogenic Activities : Zhang and Talalay (1994) discussed the role of isothiocyanates in blocking carcinogenesis by suppressing carcinogen activation and inducing Phase 2 enzymes for detoxification (Zhang & Talalay, 1994).
Chemoprevention : Skupińska et al. (2009) found that isothiocyanates, including derivatives of this compound, inhibit CYP1A1 and CYP1A2 activity induced by benzo[a]pyrene, suggesting their chemopreventive potency (Skupińska et al., 2009).
Display Technology : Mazur et al. (1992) explored liquid crystal derivatives of cyclohexylbenzene with an isothiocyanate group for potential applications in display technologies (Mazur et al., 1992).
Inhibition of Opioid Receptors : De Costa et al. (1990) synthesized isothiocyanate derivatives that specifically and irreversibly inhibit kappa opioid receptors in vitro (De Costa et al., 1990).
Carcinogen Inactivation : Zhang and Talalay (1998) also described how isothiocyanates block chemical carcinogenesis by modulating enzyme activities crucial for inactivating carcinogens (Zhang & Talalay, 1998).
Apoptosis Induction : Yu et al. (1998) noted that isothiocyanates induce apoptosis in HeLa cells through a caspase-3-dependent mechanism, contributing to their chemopreventive functions (Yu et al., 1998).
Safety and Hazards
Cyclohexyl isothiocyanate is a flammable liquid and vapor. It can cause severe skin burns and eye damage. It may cause an allergic skin reaction and is fatal if inhaled. It may cause allergy or asthma symptoms or breathing difficulties if inhaled. It is harmful if swallowed or in contact with skin . Safety measures include wearing protective gloves, clothing, eye protection, and face protection. It should be used only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
Cyclohexyl isothiocyanate, like other isothiocyanates, primarily targets proteins involved in antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis . These targets play a crucial role in maintaining cellular homeostasis and preventing the onset of diseases such as cancer .
Mode of Action
Isothiocyanates, including this compound, interact with their targets by binding to them, thereby modulating their function . This interaction can lead to changes in cellular processes such as cell cycle progression, apoptosis, and cellular metabolism .
Biochemical Pathways
Isothiocyanates affect various biochemical pathways. They inhibit cytochrome P450 enzymes, which are involved in the metabolism of various substances within the body . They also induce phase II enzymes via activation of NF-E2-related factor-2 (Nrf2), which plays a key role in the cellular response to oxidative stress . Furthermore, they modulate cell cycle regulators and induce apoptosis, thereby preventing the uncontrolled growth of cells .
Pharmacokinetics
It is known that isothiocyanates are metabolized by the mercapturic acid pathway, which includes conjugation with glutathione (gsh), followed by enzymatic degradation and n-acetylation . These processes can impact the bioavailability of the compound.
Result of Action
The molecular and cellular effects of this compound’s action include the modulation of cellular processes such as cell cycle progression, apoptosis, and cellular metabolism . These effects can contribute to the prevention of diseases such as cancer .
Biochemical Analysis
Biochemical Properties
Cyclohexyl isothiocyanate, like other isothiocyanates, is derived from the enzymatic hydrolysis of glucosinolates, secondary metabolites found in cruciferous vegetables . It interacts with various biomolecules, including cytochrome P450 enzymes, proteins involved in antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis .
Cellular Effects
This compound has been shown to have harmful effects if swallowed, in contact with skin, or if inhaled . It causes severe skin burns and eye damage, and is harmful if inhaled . It is also moisture sensitive and a lachrymator (a substance which increases the flow of tears) .
Molecular Mechanism
They often exert their effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound is moisture sensitive , suggesting that its stability and degradation may be influenced by the presence of moisture.
Dosage Effects in Animal Models
While specific studies on this compound are limited, other isothiocyanates have been studied in animal models. For example, phenethyl isothiocyanate (PEITC) has been shown to reduce tumor size when given simultaneously with a carcinogen . The effects of this compound at different dosages in animal models remain to be explored.
Metabolic Pathways
Isothiocyanates, including this compound, are metabolized in the body through the mercapturic acid pathway, which includes conjugation with glutathione (GSH) followed by enzymatic degradation and N-acetylation .
Properties
IUPAC Name |
isothiocyanatocyclohexane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NS/c9-6-8-7-4-2-1-3-5-7/h7H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZSJGCPBOVTKHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5061532 | |
Record name | Isothiocyanocyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5061532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1122-82-3 | |
Record name | Cyclohexyl isothiocyanate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1122-82-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclohexane, isothiocyanato- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001122823 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclohexyl isothiocyanate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60129 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cyclohexane, isothiocyanato- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Isothiocyanocyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5061532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclohexyl isothiocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.057 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Cyclohexyl isothiocyanate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2UF76U4DED | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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